molecular formula C14H21NO2S B11178258 1-(Benzylsulfonyl)-3,5-dimethylpiperidine

1-(Benzylsulfonyl)-3,5-dimethylpiperidine

Cat. No.: B11178258
M. Wt: 267.39 g/mol
InChI Key: XAIJIYBFEHXESM-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-phenylpyrazole: A precursor in the synthesis of 3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE.

    Methanesulfonyl chloride: A reagent used in the synthesis of sulfonyl derivatives.

    Piperidine: The parent compound of the piperidine derivatives.

Uniqueness

3,5-DIMETHYL-1-PHENYLMETHANESULFONYLPIPERIDINE is unique due to its specific substitution pattern and the presence of both piperidine and sulfonyl functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

1-benzylsulfonyl-3,5-dimethylpiperidine

InChI

InChI=1S/C14H21NO2S/c1-12-8-13(2)10-15(9-12)18(16,17)11-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3

InChI Key

XAIJIYBFEHXESM-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)CC2=CC=CC=C2)C

Origin of Product

United States

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